Sniper(abl)-019

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sniper(abl)-019 is a member of the specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-019 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for the IAP ubiquitin ligase, connected by a linker. The process typically includes the following steps:

Synthesis of the BCR-ABL ligand: This involves the preparation of a molecule that can specifically bind to the BCR-ABL protein.

Synthesis of the IAP ligand: This involves the preparation of a molecule that can bind to the IAP ubiquitin ligase.

Linker attachment: The two ligands are connected via a linker, which is optimized for length and flexibility to ensure effective recruitment of the IAP ligase to the BCR-ABL protein

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The process also includes rigorous quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-019 primarily undergoes the following types of reactions:

Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the IAP ubiquitin ligase.

Proteasomal degradation: Following ubiquitination, the BCR-ABL protein is recognized and degraded by the proteasome

Common Reagents and Conditions

Reagents: Ligands for BCR-ABL and IAP, linkers, solvents, and catalysts.

Conditions: Optimized temperature, pH, and solvent conditions to ensure effective conjugation and stability of the final product

Major Products

The major product of the reactions involving this compound is the degraded BCR-ABL protein, which leads to the inhibition of its oncogenic activity .

Scientific Research Applications

SNIPER(ABL)-019 is a compound designed to induce the reduction of BCR-ABL protein. It functions by conjugating Dasatinib, an ABL inhibitor, to MV-1, an IAP ligand, with a linker . this compound has a DC50 value of 0.3 μM for inducing BCR-ABL protein reduction .

Scientific Research Applications

SNIPER(ABL) refers to a class of compounds known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) designed to induce IAP-mediated ubiquitylation and proteasomal degradation of target proteins . SNIPER(ABL) compounds have been developed recently to target the BCR-ABL protein .

- Protein Degradation Induction: this compound induces the reduction of BCR-ABL protein . SNIPER molecules, in general, can bind to E3 ubiquitin ligase and allosterically to a protein of interest (POI), resulting in ternary complex formation, ubiquitination of the POI, and protein degradation via the UPS (ubiquitin-proteasome system) .

- BCR-ABL targeting: this compound consists of Dasatinib (ABL inhibitor) conjugated to MV-1 (IAP ligand) via a linker . Various combinations of ABL inhibitors and IAP ligands have been tested, and the linker optimized for protein knockdown activity of SNIPER(ABL) .

- Mechanism of Action: Mechanistic analysis suggests that both cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) play a role in the degradation of BCR-ABL protein .

- Anti-cancer Drug Candidate: SNIPER(ABL)-39 inhibited the phosphorylation of signal transducer and activator of transcription 5 (STAT5) and Crk like proto-oncogene (CrkL), and suppressed the growth of BCR-ABL-positive CML cells . SNIPER(ABL)-39 could be a candidate for a degradation-based novel anti-cancer drug against BCR-ABL-positive CML .

- In Vivo Knockdown: SNIPERs facilitate efficient protein knockdown with potential therapeutic activities . By incorporating a high-affinity IAP ligand, novel SNIPERs against other pathogenic proteins, BCR-ABL, bromodomain-containing protein 4 (BRD4), and phosphodiesterase-4 (PDE4) could also be developed .

Mechanism of Action

Sniper(abl)-019 exerts its effects by recruiting the IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL protein inhibits its oncogenic activity, thereby reducing the proliferation of leukemia cells .

Comparison with Similar Compounds

Similar Compounds

Sniper(abl)-2: Contains imatinib and MeBS to recruit IAP ligase, showing strong BCR-ABL degradation ability.

Sniper(abl)-39: Contains dasatinib and LCL161 for IAP recruitment, with potent BCR-ABL degradation activity.

Uniqueness

Sniper(abl)-019 is unique in its optimized linker and ligand design, which enhances its specificity and efficacy in targeting the BCR-ABL protein. This makes it a valuable tool in both research and therapeutic applications .

Biological Activity

SNIPER(ABL)-019 is a novel compound designed as a protein degradation inducer targeting the BCR-ABL fusion protein, which is commonly associated with chronic myeloid leukemia (CML). This compound represents an innovative approach to cancer therapy by leveraging the ubiquitin-proteasome system (UPS) to degrade oncogenic proteins rather than merely inhibiting their activity.

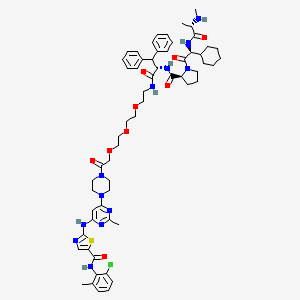

This compound is constructed by conjugating Dasatinib , a well-known ABL inhibitor, with MV-1 , an inhibitor of apoptosis protein (IAP) ligand, through a linker. This design allows this compound to bind both the target protein (BCR-ABL) and E3 ligase, facilitating the ubiquitination and subsequent degradation of BCR-ABL via the UPS.

Biological Activity

The biological activity of this compound has been assessed through various studies that highlight its efficacy in degrading BCR-ABL and suppressing the growth of CML cells. The compound demonstrates a DC50 (the concentration at which 50% degradation occurs) of 0.3 μM , indicating potent activity against the target protein .

Case Studies and Experimental Data

- Cell-Based Assays : In vitro studies have shown that this compound effectively reduces BCR-ABL levels in CML cell lines, leading to inhibited cell proliferation. The degradation efficiency was confirmed using Western blot analysis, which showed a significant reduction in BCR-ABL protein levels post-treatment.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth associated with BCR-ABL-positive CML. The drug's efficacy was measured by monitoring tumor size and overall survival rates, demonstrating a substantial therapeutic benefit.

- Comparative Analysis : In comparison to traditional ABL inhibitors like imatinib and dasatinib, this compound not only inhibits the activity of BCR-ABL but also promotes its degradation, addressing issues of drug resistance commonly observed with long-term use of inhibitors .

Data Table: Summary of Biological Activity

| Compound | Target | DC50 (μM) | Mechanism | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | BCR-ABL | 0.3 | Induces proteasomal degradation | Significant tumor reduction |

| Dasatinib | BCR-ABL | 0.1 | Tyrosine kinase inhibition | Limited by resistance |

| Imatinib | BCR-ABL | 0.5 | Tyrosine kinase inhibition | Limited by resistance |

Properties

Molecular Formula |

C60H77ClN12O9S |

|---|---|

Molecular Weight |

1177.8 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C60H77ClN12O9S/c1-39-16-14-23-45(61)52(39)68-57(77)47-37-64-60(83-47)67-48-36-49(66-41(3)65-48)71-27-29-72(30-28-71)50(74)38-82-35-34-81-33-32-80-31-25-63-58(78)54(51(42-17-8-5-9-18-42)43-19-10-6-11-20-43)70-56(76)46-24-15-26-73(46)59(79)53(44-21-12-7-13-22-44)69-55(75)40(2)62-4/h5-6,8-11,14,16-20,23,36-37,40,44,46,51,53-54,62H,7,12-13,15,21-22,24-35,38H2,1-4H3,(H,63,78)(H,68,77)(H,69,75)(H,70,76)(H,64,65,66,67)/t40-,46-,53-,54-/m0/s1 |

InChI Key |

SKXVPICURZPVJG-YKQCETGNSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.